

Technical Whitepaper: 6-Chloro-3-fluoro-2-methylpyridine

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Compound of Interest

Compound Name: 6-Chloro-3-fluoro-2-methylpyridine

CAS No.: 884494-78-4

Cat. No.: B3024696

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Core Scaffold for Next-Generation Agrochemicals and Kinase Inhibitors[1]

Executive Summary

6-Chloro-3-fluoro-2-methylpyridine (CAS: 884494-78-4) is a highly specialized halogenated heterocyclic building block.[1] Its structural uniqueness lies in the "push-pull" electronic relationship between the electron-withdrawing fluorine at C3 and the reactive chlorine at C6.[1] This specific substitution pattern makes it an ideal electrophile for Nucleophilic Aromatic Substitution (S_NAr), allowing medicinal chemists to rapidly diversify the pyridine core while retaining the metabolic stability conferred by the fluorine atom.[1] This guide details its synthesis, reactivity profile, and handling protocols for drug discovery applications.[1][2]

Chemical Profile & Identification

The compound is characterized by a pyridine ring substituted with a methyl group at position 2, a fluorine atom at position 3, and a chlorine atom at position 6.[1][2][3] Note that due to IUPAC numbering priorities, this compound is chemically equivalent to 2-Chloro-5-fluoro-6-methylpyridine, a synonym often found in patent literature.[1]

Property	Data
CAS Number	884494-78-4
IUPAC Name	6-Chloro-3-fluoro-2-methylpyridine
Synonyms	2-Chloro-5-fluoro-6-methylpyridine; 6-Chloro-3-fluoro-2-picoline
Molecular Formula	C ₆ H ₅ ClFN
Molecular Weight	145.56 g/mol
Physical State	White to pale yellow solid (low melting) or oil
Boiling Point	~190–200 °C (Predicted)
LogP	~2.2 (Lipophilic)
Primary Hazard	Skin/Eye Irritant (H315, H319), STOT SE 3 (H335)

Synthesis Protocol: The N-Oxide Activation Route

While direct halogenation of pyridines is often unselective, the most authoritative and regioselective route to 2- or 6-chlorinated pyridines is via the N-oxide rearrangement (Meisenheimer-type activation).[1] This protocol ensures the chlorine is installed strictly alpha to the nitrogen.[1]

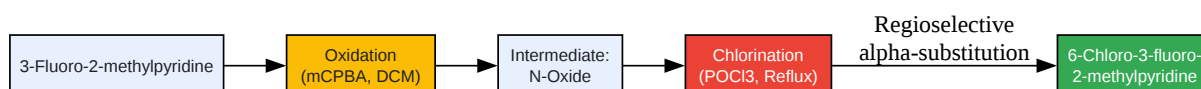
Step 1: N-Oxidation[1]

- Precursor: 3-Fluoro-2-methylpyridine.[1][3]
- Reagent:m-Chloroperbenzoic acid (mCPBA) or H₂O₂/Urea.[1]
- Solvent: Dichloromethane (DCM).[1]
- Mechanism: Electrophilic attack of the peracid oxygen on the pyridine nitrogen lone pair.[1]
- Protocol:

- Dissolve 3-fluoro-2-methylpyridine (1.0 eq) in DCM at 0 °C.
- Add mCPBA (1.2 eq) portion-wise to control exotherm.[1]
- Stir at Room Temperature (RT) for 12–16 hours.
- Workup: Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid byproduct.[1] Dry organic layer (MgSO₄) and concentrate to yield the N-oxide intermediate.[1]

Step 2: Regioselective Chlorination

- Reagent: Phosphoryl chloride (POCl₃).[1]
- Base: Triethylamine (Et₃N) (Optional, scavenges HCl).[1]
- Mechanism: The N-oxide oxygen attacks POCl₃, forming an activated leaving group.[1] Chloride anion then attacks C6 (alpha position) via an addition-elimination mechanism, restoring aromaticity and expelling the oxygen moiety.[1]
- Protocol:
 - Dissolve the N-oxide intermediate in dry toluene or use neat POCl₃ (excess).[1]
 - Heat to reflux (100–110 °C) for 4–6 hours.
 - Critical Step: Quench carefully by pouring the reaction mixture onto crushed ice (POCl₃ reacts violently with water).[1]
 - Neutralize with NaOH to pH 8.[1]
 - Extract with Ethyl Acetate, dry, and purify via silica gel chromatography (Hexane/EtOAc gradient).



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Figure 1: Step-wise synthesis via N-oxide activation ensuring C6 regioselectivity.[1]

Reactivity & Applications in Medicinal Chemistry

The utility of **6-Chloro-3-fluoro-2-methylpyridine** stems from the distinct reactivity profiles of its substituents.

The "Hot Spot": C6-Chlorine

The chlorine at position 6 is highly activated for S_NAr reactions because the ring nitrogen acts as an electron sink, stabilizing the Meisenheimer intermediate.[1]

- Reaction: Displacement with amines (primary/secondary), alkoxides, or thiols.[1]
- Condition: Mild base (K₂CO₃ or Cs₂CO₃) in polar aprotic solvents (DMF, DMSO) at 60–80 °C.
- Application: Introducing solubilizing groups (piperazines, morpholines) or pharmacophores.
[1]

The "Modulator": C3-Fluorine

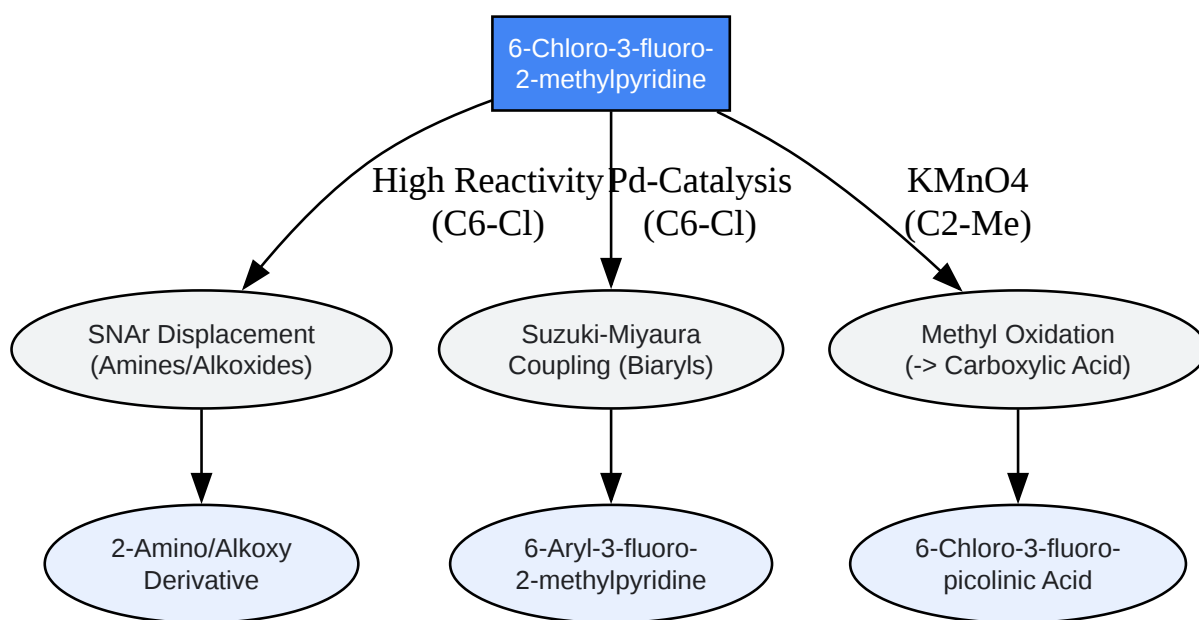
The fluorine atom is generally stable to nucleophilic attack under standard conditions.[1] Its role is:

- Electronic: Lowers the pK_a of the pyridine nitrogen.[1]
- Metabolic: Blocks oxidative metabolism at the C3 position (a common metabolic soft spot).[1]
- Conformational: Induces a dipole that can influence binding affinity in enzyme pockets.[1]

The "Handle": C2-Methyl

The methyl group provides steric bulk and can be functionalized:[1]

- Oxidation: Can be oxidized to the carboxylic acid (using KMnO₄) or aldehyde (SeO₂).[1]
- Halogenation: Radical bromination (NBS) yields a bromomethyl group, allowing for further alkylation reactions.[1]



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Figure 2: Divergent reactivity profile allowing access to three distinct chemical spaces.[1]

Safety & Handling (MSDS Summary)

Signal Word: WARNING

- H315: Causes skin irritation.[1][4]
- H319: Causes serious eye irritation.[1][4]
- H335: May cause respiratory irritation.[1][4]

Protocol:

- Engineering Controls: Always handle in a fume hood. The compound may sublime or have significant vapor pressure.[1]
- Incompatibility: Avoid strong oxidizing agents.[1] Reacts violently with water if residual POCl_3 is present from synthesis.[1]
- Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Halogenated pyridines can degrade/discolor upon prolonged exposure to light and moisture.[1]

References

- PubChem. (2025).[1] **6-chloro-3-fluoro-2-methylpyridine** (Compound).[1][3] National Library of Medicine.[1] Available at: [\[Link\]](#)[1]
- European Chemicals Agency (ECHA). (2025).[1] Registration Dossier - CAS 884494-78-4.[1] Available at: [\[Link\]](#)[1]
- Organic Syntheses. (2012). General Methods for Pyridine Synthesis and Functionalization. Org. Synth. 89, 549-561.[1] Available at: [\[Link\]](#)[1]
- Google Patents. (2014).[1] Synthesis process of 6-chloro-3-fluoro-2-pyridinecarboxylic acid (CN104003934A). Available at:

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Sources

- 1. prepchem.com [prepchem.com]
- 2. 6-Chloro-3-fluoro-2-(hydroxymethyl)pyridine Manufacturer & Supplier in China | High Purity CAS 874483-87-9 | Specifications, Safety Data & Price [pipzine-chem.com]
- 3. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 4. 6-Chloro-3-fluoro-2-methylpyridine | C6H5ClFN | CID 19867376 - PubChem [pubchem.ncbi.nlm.nih.gov]
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